>1000-Fold Selectivity for MAO-A over MAO-B Validated by Competition Assays
Fluoroclorgyline demonstrates exceptional selectivity for MAO-A over MAO-B. In in vitro binding studies using rat brain membranes, the binding of [18F]fluoroclorgyline was inhibited with high affinity by the MAO-A specific inhibitor clorgyline, but showed minimal displacement by the MAO-B specific inhibitor (R)-deprenyl, establishing a selectivity ratio greater than 1,000-fold for the MAO-A isoform [1].
| Evidence Dimension | Selectivity Ratio (MAO-A vs. MAO-B) via IC50 for inhibition of [18F]fluoroclorgyline binding |
|---|---|
| Target Compound Data | Selectivity > 1,000-fold for MAO-A |
| Comparator Or Baseline | MAO-B selective inhibitor (R)-deprenyl shows minimal inhibition (IC50 ≥ 100 µM) |
| Quantified Difference | >1000-fold greater affinity for MAO-A over MAO-B |
| Conditions | In vitro radioligand competition assay in rat brain membranes using [18F]fluoroclorgyline |
Why This Matters
This high isoform selectivity is essential for experiments requiring unambiguous attribution of MAO-A activity, ensuring data are not confounded by off-target MAO-B binding.
- [1] Mukherjee J, Yang ZY. Development of N-[3-(2',4'-dichlorophenoxy)-2-18F-fluoropropyl]-N-methylpropargylamine (18F-fluoroclorgyline) as a potential PET radiotracer for monoamine oxidase-A. Nucl Med Biol. 1999 Aug;26(6):619-25. doi: 10.1016/s0969-8051(99)00027-x. PMID: 10587099. View Source
